molecular formula C13H20ClN B13650563 (R)-cyclohexyl(phenyl)methanaminehydrochloride

(R)-cyclohexyl(phenyl)methanaminehydrochloride

Cat. No.: B13650563
M. Wt: 225.76 g/mol
InChI Key: INIQGHHKHOQSIT-ZOWNYOTGSA-N
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Description

(R)-Cyclohexyl(phenyl)methanamine hydrochloride is a chiral primary amine hydrochloride salt with a Mannich base structure. It is synthesized via aminomethylation reactions involving cyclohexanone and primary amines, as described in early work by Mannich and Hieronimus . Key characteristics include:

  • Molecular formula: C₁₅H₂₂NOCl (Molecular weight: 267.80 g/mol) .
  • Spectral data: FT-IR shows a carbonyl stretch at 1705 cm⁻¹ (C=O), and FAB MS confirms the molecular ion peak at m/z 232 (MH⁺) .
  • Elemental analysis: Matches calculated values (C 67.28%, H 8.28%, N 5.23%, Cl 13.24%) .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

(R)-cyclohexyl(phenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H/t13-;/m0./s1

InChI Key

INIQGHHKHOQSIT-ZOWNYOTGSA-N

Isomeric SMILES

C1CCC(CC1)[C@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexylphenyl Ketone

One common approach is the reductive amination of cyclohexylphenyl ketone with ammonia or an amine source, followed by conversion to the hydrochloride salt. This method often employs reducing agents such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) under mild conditions to achieve high selectivity for the (R)-enantiomer.

Typical procedure:

  • The ketone is reacted with ammonia or a primary amine in an organic solvent (e.g., tetrahydrofuran or methanol).
  • A reducing agent (NaBH4 or NaBH(OAc)3) is added to reduce the imine intermediate to the amine.
  • The product is isolated and converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is favored for its operational simplicity and moderate to high yields, often exceeding 50%, with enantiomeric excess depending on the chiral catalyst or resolving agent used.

Asymmetric Synthesis Using Chiral Catalysts

Asymmetric catalytic methods involve the use of chiral ligands or catalysts to induce enantioselectivity during the formation of the amine. For example, chiral transition metal complexes or organocatalysts can be employed to catalyze the reductive amination or hydrogenation of prochiral ketones.

Key features:

  • Use of chiral catalysts such as chiral phosphines or oxazoline ligands.
  • Reaction conditions optimized to favor the (R)-enantiomer.
  • Typical solvents include tetrahydrofuran (THF), ethyl acetate, or toluene.
  • Hydrogen gas or hydride donors are used as reducing agents.

This approach can achieve enantiomeric excesses greater than 90% and yields around 70% or higher, making it suitable for industrial-scale synthesis.

Resolution of Racemic Mixtures

Another classical method involves preparing racemic cyclohexyl(phenyl)methanamine followed by resolution using chiral acids such as tartaric acid derivatives or mandelic acid to separate the (R)-enantiomer.

Process outline:

  • Synthesis of racemic amine via reductive amination or other methods.
  • Formation of diastereomeric salts with a chiral acid.
  • Crystallization to selectively isolate the (R)-enantiomer salt.
  • Recovery of the free amine and conversion to hydrochloride salt.

Though effective, this method is less efficient due to the need for separation steps and lower overall yield.

Experimental Data and Comparative Analysis

The following table summarizes key preparation methods, their yields, enantiomeric excess (ee), and typical reaction conditions based on literature data.

Preparation Method Reducing Agent / Catalyst Solvent Yield (%) Enantiomeric Excess (ee %) Remarks
Reductive amination with NaBH4 Sodium borohydride (NaBH4) Methanol/THF 50-65 Moderate (60-80%) Simple, moderate selectivity
Reductive amination with NaBH(OAc)3 Sodium triacetoxyborohydride Ethyl acetate 55-70 High (up to 90%) Mild conditions, better selectivity
Asymmetric catalysis with chiral ligand Chiral phosphine-based catalyst THF, toluene 70-85 Very high (>90%) Industrially preferred
Resolution of racemate Chiral acids (e.g., tartaric acid) Various 40-50 >99% (after separation) Labor-intensive, lower yield

Detailed Example from Patent Literature

A patent (US8513415B2) describes a synthetic route involving the reaction of an imine intermediate with acid in the presence of bases such as potassium carbonate or cesium carbonate, followed by treatment with hydrochloric acid to yield the amine hydrochloride salt. The process is conducted under mild conditions (around atmospheric pressure) and uses tetrahydrofuran as the solvent. The overall yield reported is at least 50%, with the reaction carefully controlled to avoid side products.

Summary of Key Points

  • Reductive amination remains the most straightforward and widely used method for preparing (R)-cyclohexyl(phenyl)methanamine hydrochloride.
  • Asymmetric catalytic methods provide superior enantiomeric purity and are preferred for large-scale synthesis.
  • Resolution techniques, while capable of producing highly pure enantiomers, are less efficient and more laborious.
  • Reaction conditions such as solvent choice, temperature control, and base/acids used significantly influence yield and enantiomeric excess.
  • The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid in an appropriate solvent.

Chemical Reactions Analysis

Types of Reactions

®-cyclohexyl(phenyl)methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

®-cyclohexyl(phenyl)methanaminehydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-cyclohexyl(phenyl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogues with Cycloalkyl and Aryl Groups

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
(R)-Cyclohexyl(phenyl)methanamine HCl Cyclohexyl, phenyl 267.80 - IR: 1705 cm⁻¹ (C=O); FAB MS: m/z 232
(R)-Cyclopropyl(4-fluorophenyl)methanamine HCl Cyclopropyl, 4-fluorophenyl 201.67 1269437-73-1 Higher polarity due to fluorine substituent; MDL: MFCD06761925
(R)-Cyclopentyl(3,4-dichlorophenyl)methanamine HCl Cyclopentyl, 3,4-dichlorophenyl - - Increased steric bulk and electron-withdrawing Cl groups
[3-(Cyclohexyloxy)phenyl]methanamine HCl Cyclohexyloxy, phenyl 241.76 1311315-68-0 Ether linkage enhances solubility; MDL: MFCD18785602

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl, F) increase polarity and may enhance solubility in polar solvents . The carbonyl group in the parent compound (1705 cm⁻¹ IR) is absent in analogues without ketone functionalities .

Heterocyclic and Functionalized Derivatives

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Features
(1,2-Thiazol-4-yl)methanamine dihydrochloride Thiazole ring 226.71 EN300-378384 Heterocyclic sulfur atom influences reactivity and NMR shifts
2k: (4-Methylsulfinylphenyl)methanamine HCl Methylsulfinyl, phenyl - - ¹H NMR in DMSO-d6: δ 2.7 (s, 3H, SOCH₃); sulfoxide enhances oxidation stability
Methoxisopropamine HCl Methoxyphenyl, cyclohexyl - - Classified as an arylcyclohexylamine; used in forensic research

Key Observations :

  • Heterocyclic Moieties : Thiazole and furan derivatives (e.g., ) exhibit distinct NMR profiles due to aromatic heteroatoms. For example, thiazole-containing compounds show unique ¹³C NMR shifts near 160 ppm for C-S bonds .
  • Functional Groups : Sulfoxide (in 2k) and methoxy groups (in Methoxisopropamine) alter electronic environments, impacting both synthetic utility and biological activity .

Stereochemical Variants

Compound Name Configuration Molecular Weight (g/mol) CAS Number Key Features
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl R - 1263094-36-5 Trifluoromethyl group increases lipophilicity; enantiomer-specific activity
(S)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl S - 1263094-18-3 Mirror-image stereochemistry may lead to divergent pharmacological effects

Key Observations :

  • Enantiomeric Differences : The (R) and (S) configurations of cyclopropyl derivatives () highlight the importance of chirality in drug design, as seen in compounds like levocetirizine (), where stereochemistry dictates antihistaminic potency.

Physicochemical and Spectral Comparisons

A. Solubility and Polarity :

  • The parent compound’s cyclohexyl group reduces water solubility compared to smaller cyclopropyl analogues .
  • Fluorine and chlorine substituents enhance polarity, improving solubility in aqueous-organic mixtures .

B. Spectral Data :

  • IR Spectroscopy: The carbonyl peak (1705 cm⁻¹) in the parent compound is absent in non-ketonic analogues like [3-(cyclohexyloxy)phenyl]methanamine HCl .
  • NMR Spectroscopy : Methylsulfinyl groups (e.g., 2k) produce distinct ¹H NMR singlets near δ 2.7, while aromatic protons in thiophene derivatives () resonate downfield due to electron-withdrawing effects .

Biological Activity

(R)-cyclohexyl(phenyl)methanamine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Form : Typically available as a hydrochloride salt, enhancing solubility in aqueous environments.

The compound features a cyclohexyl group attached to a phenyl group, which significantly influences its biological interactions and pharmacokinetics.

Research indicates that (R)-cyclohexyl(phenyl)methanamine hydrochloride may interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Key Findings:

  • Antidepressant-like Effects : Modulation of serotonin and norepinephrine levels has been observed, indicating potential use in mood disorders.
  • Cognitive Enhancement : Preliminary studies suggest improvements in memory and cognitive functions, warranting further investigation into its nootropic properties.

Biological Activity Overview

The biological activity of (R)-cyclohexyl(phenyl)methanamine hydrochloride can be summarized as follows:

Activity Type Description
Antidepressant ActivityModulates serotonin and norepinephrine levels.
Cognitive EnhancementPotential improvements in memory and cognitive function.
Interaction with ReceptorsShows promise as a selective agonist for 5-HT2C receptors .

Case Studies and Research Findings

  • Antidepressant Effects :
    • A study demonstrated that (R)-cyclohexyl(phenyl)methanamine hydrochloride exhibited significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin in the brain.
  • Cognitive Enhancement :
    • In trials assessing cognitive function, the compound improved performance on memory tasks, suggesting its potential as a cognitive enhancer.
  • Receptor Selectivity :
    • Research on structurally similar compounds revealed that (R)-cyclohexyl(phenyl)methanamine hydrochloride selectively binds to the 5-HT2C receptor over other serotonin receptors, which is crucial for its therapeutic profile in mood disorders .

Comparative Analysis with Related Compounds

The following table compares (R)-cyclohexyl(phenyl)methanamine hydrochloride with structurally similar compounds:

Compound Name Structure Characteristics Unique Features
(R)-Cyclopropyl(phenyl)methanamine hydrochlorideCyclopropyl group instead of cyclohexylDifferent pharmacokinetics
(S)-Cyclohexyl(phenyl)methanamine hydrochlorideStereoisomer with different steric effectsVariations in biological activity
(R)-PhenethylamineLacks cyclohexane ring; simpler interactionsBasic structure with fewer interactions

Future Directions

Further research is necessary to fully elucidate the mechanisms of action and therapeutic potential of (R)-cyclohexyl(phenyl)methanamine hydrochloride. Key areas for future studies include:

  • Pharmacological Studies : Comprehensive evaluations of efficacy and safety profiles.
  • In Vivo Studies : Investigating long-term effects and potential side effects in animal models.
  • Clinical Trials : Assessing therapeutic benefits in human subjects suffering from mood disorders or cognitive impairments.

Q & A

What are the most reliable synthetic routes for enantioselective preparation of (R)-cyclohexyl(phenyl)methanamine hydrochloride?

Methodological Answer:
Enantioselective synthesis of the (R)-enantiomer can be achieved via:

  • Chiral Resolution : Separation of racemic mixtures using chiral chromatography (e.g., chiral HPLC with amylose-based columns) .
  • Asymmetric Catalysis : Employing chiral catalysts (e.g., Ru-BINAP complexes) in reductive amination of cyclohexyl(phenyl)ketone precursors .
  • Enzymatic Methods : Lipase-mediated kinetic resolution of intermediates to favor the (R)-configuration .
    Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to enhance enantiomeric excess (≥95% ee). Validate purity via polarimetry and NMR chiral shift reagents.

How can researchers resolve contradictory data in biological activity studies of this compound?

Methodological Answer:
Contradictions often arise from structural analogs or enantiomeric impurities. To address this:

Purity Verification : Use LC-MS and chiral HPLC to confirm enantiomeric and chemical purity .

Structural Comparison : Cross-reference with structurally distinct analogs (e.g., furan vs. phenyl substituents) to isolate substituent-specific effects .

Dose-Response Analysis : Perform dose-dependent assays to rule out non-specific binding at high concentrations .

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